

Application Notes and Protocols for the Synthesis of Hidrosmin from Diosmin

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Compound of Interest

Compound Name: *Hidrosmin*

Cat. No.: *B046496*

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Introduction

Hidrosmin is a semi-synthetic flavonoid derived from diosmin, utilized as a venoactive and vasoprotective agent in the treatment of chronic venous insufficiency.[1] Its enhanced water solubility compared to diosmin improves its bioavailability.[1][2] The synthesis of **hidrosmin** from diosmin is primarily achieved through a hydroxyethylation reaction, which introduces hydroxyethyl groups onto the diosmin molecule.[1][3] This process requires careful control to ensure high product quality and minimize the formation of impurities.[1]

These application notes provide detailed protocols for the synthesis of **hidrosmin** from diosmin, its subsequent purification, and the analytical methods for its characterization.

Experimental Protocols

Two primary methods for the synthesis of **hidrosmin** from diosmin are outlined below: synthesis in an aqueous medium and synthesis in a methanol medium under pressure.[1][4]

Protocol 1: Synthesis in an Aqueous Medium (Atmospheric Pressure)

This method involves the hydroxyethylation of diosmin in an aqueous alkaline solution.[1][4]

Methodology:

- **Reaction Setup:** Charge a reactor with water, typically 2-4 times the weight of the diosmin to be used.[1][4]

- Base Addition: With stirring, slowly add sodium hydroxide or potassium hydroxide (0.3-0.8% of the weight of diosmin) until fully dissolved.[1]
- Reactant Addition: Add diosmin to the alkaline solution.[1]
- Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-4 hours.[1][4]
- Hydroxyethylation: Continuously add the hydroxyethylating agent over the course of the reaction.[1][4]
 - Ethylene oxide: 10-25% of the weight of diosmin.[1][4]
 - Ethylene chlorohydrin: 20-35% of the weight of diosmin.[1][4]
- Reaction Monitoring: Monitor the reaction progress and pH. The pH of the reaction mixture should be monitored.[1] High-Performance Liquid Chromatography (HPLC) can be used to track the conversion of diosmin to **hidrosmin**. [1][4]
- Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude product is then collected for purification.[1]

Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)

This protocol describes the synthesis of **hidrosmin** in a pressurized reactor using methanol as the solvent.[1][4]

Methodology:

- Reaction Setup: Charge a pressurized reactor with methanol.[1][4]
- Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., pyridine or triethylamine, 1.5-3.0% of the weight of diosmin), and the hydroxyethylating agent.[1][4] In this method, the hydroxyethylating agent is typically added all at once.[1]
 - Ethylene oxide: 10-30% of the weight of diosmin.[4]
 - Ethylene chlorohydrin: 20-40% of the weight of diosmin.[4]

- Reaction Conditions: The reaction is carried out under a pressure of 0.45-0.50 MPa for 1-3 hours.[\[1\]](#)[\[4\]](#)
- Reaction Monitoring: Monitor the reaction by HPLC.[\[1\]](#)
- Work-up: After the reaction is complete, release the pressure and process the crude product for purification.[\[1\]](#)

Data Presentation

Table 1: Reaction Parameters for **Hidrosmin** Synthesis

Parameter	Protocol 1: Aqueous Medium	Protocol 2: Methanol Medium
Reaction Medium	Water [1] [4]	Methanol [1] [4]
Catalyst	Sodium hydroxide or Potassium hydroxide [1]	Pyridine or Triethylamine [4]
Hydroxyethylating Agent	Ethylene oxide or Ethylene chlorohydrin [1] [4]	Ethylene oxide or Ethylene chlorohydrin [4]
Temperature	60-80°C [1] [4]	Not specified, reaction is pressurized
Pressure	Atmospheric [1]	0.45-0.50 MPa [1] [4]
Reaction Time	3-4 hours [1] [4]	1-3 hours [1] [4]
Yield	75-85% [4]	85-95% [4]

Purification of **Hidrosmin**

The crude **hidrosmin** obtained from the synthesis requires purification to remove unreacted diosmin, byproducts, and other impurities.[\[1\]](#)[\[3\]](#) A typical purification process involves decolorization, crystallization, and drying.[\[4\]](#)

Methodology:

- Decolorization: Add activated carbon (3-10% of the reaction solution weight) to the crude **hidrosmin** solution. Heat the mixture to $80 \pm 2^{\circ}\text{C}$ under a pressure of 0.12-0.14 MPa for 30 minutes.[\[4\]](#)
- Filtration: Filter the hot solution to remove the activated carbon.[\[4\]](#)[\[5\]](#)
- Crystallization: Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to induce crystallization. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[\[4\]](#)[\[5\]](#)
- Centrifugation: Separate the crystallized **hidrosmin** from the mother liquor via centrifugation.[\[4\]](#)
- Recrystallization: The crude product can be further purified by dissolving it in 1-3 times its weight of hot methanol or ethanol, followed by crystallization and centrifugation.[\[4\]](#)
- Drying: Dry the purified **hidrosmin** wet product in a dryer at $40\text{-}60^{\circ}\text{C}$ under a vacuum of 0.06-0.08 MPa for 2.5 hours.[\[4\]](#)
- Crushing: The dried **hidrosmin** is then pulverized.[\[4\]](#)

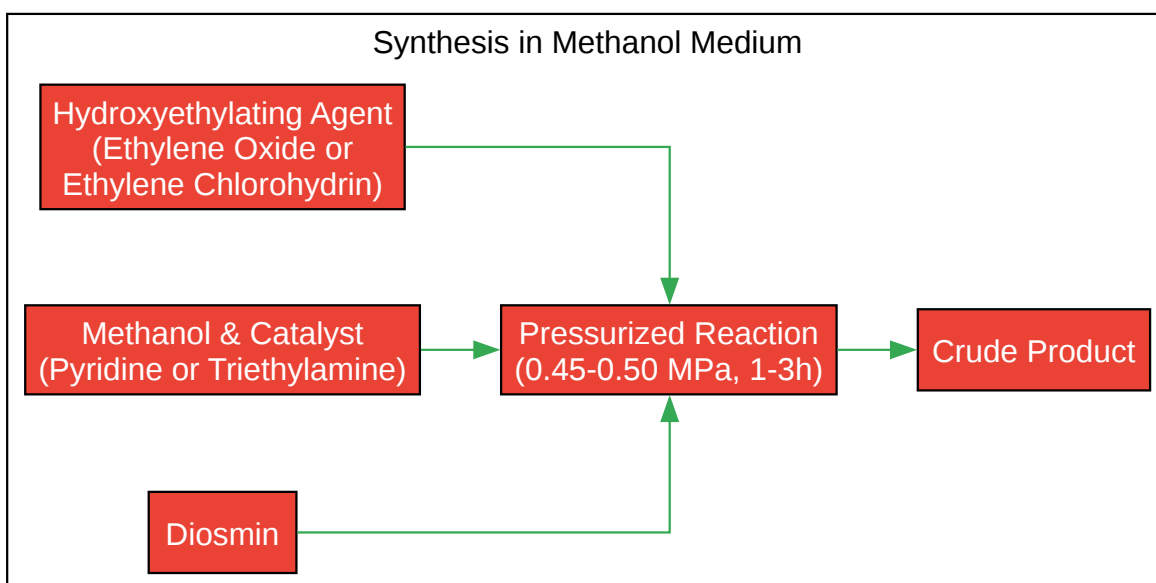
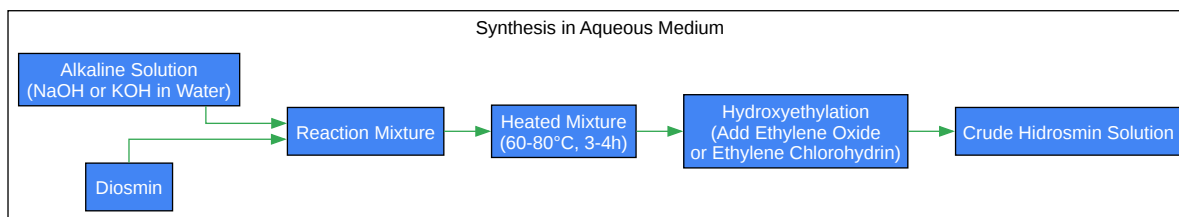
Analytical Characterization

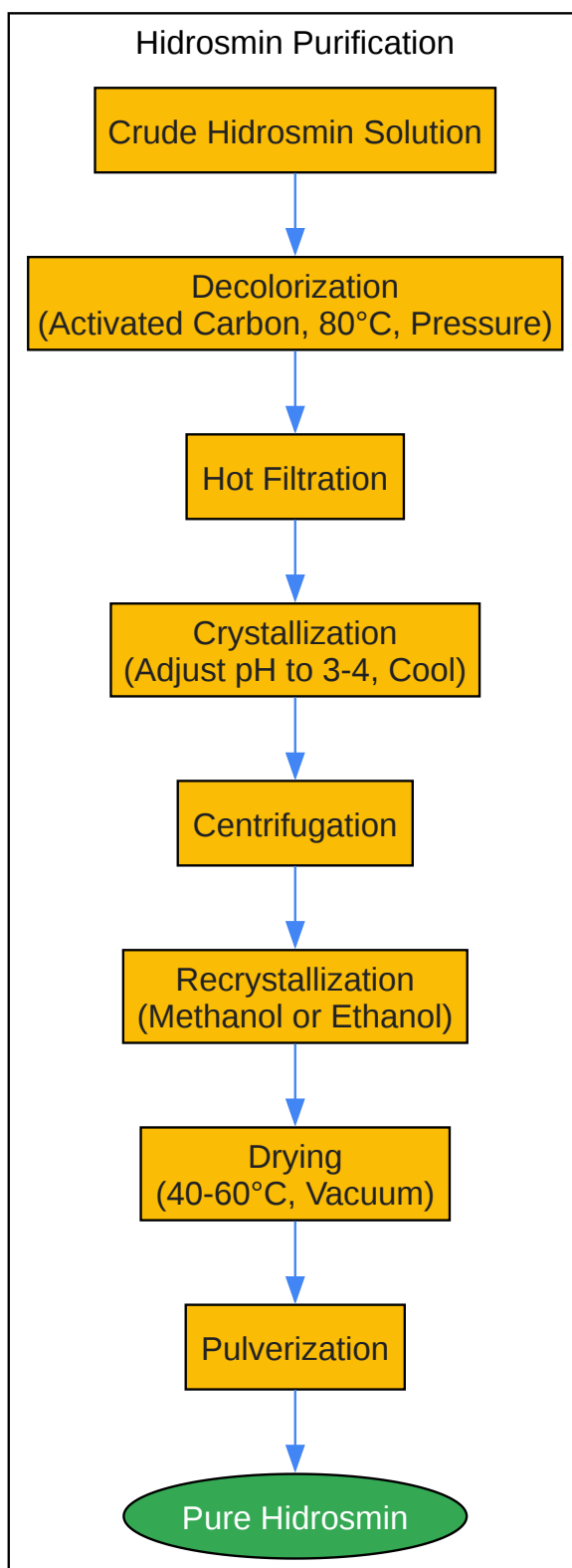
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are essential techniques for the characterization of **hidrosmin** and the identification of potential impurities.[\[3\]](#)[\[6\]](#)

Table 2: Parameters for Analytical Methods

Parameter	HPLC-UV	UPLC-MS/MS
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size[6]	Sub-2 μ m particle size C18 (e.g., 100 mm x 2.1 mm, 1.7 μ m)[3]
Mobile Phase A	0.1% Phosphoric acid in water[6]	0.1% Formic acid in Water[3]
Mobile Phase B	Acetonitrile[6]	Acetonitrile with 0.1% Formic acid[3]
Flow Rate	1.0 mL/min[6]	0.3-0.5 mL/min[3]
Column Temperature	30°C[6]	40°C[3]
Detection	UV at 280 nm[6]	ESI in positive and negative ion modes[3]
Injection Volume	10 μ L[6]	1-5 μ L[3]

Visualizations





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